molecular formula C10H9NO B12364556 8-methyl-4aH-quinolin-2-one

8-methyl-4aH-quinolin-2-one

Cat. No.: B12364556
M. Wt: 159.18 g/mol
InChI Key: OGXATHLJIMFUOW-UHFFFAOYSA-N
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Description

8-methyl-4aH-quinolin-2-one is a derivative of quinolin-2-one, a heterocyclic compound that contains a nitrogen atom in its structure This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of o-alkenylanilines using a substoichiometric amount of copper(II) acetate and air as the terminal oxidant, with palladium(II) acetate as a catalyst and carbon monoxide as the carbonyl source . This method is efficient and can be performed under mild conditions.

Another method involves the use of Friedländer quinoline synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst .

Industrial Production Methods

For industrial production, green and sustainable methods are preferred. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as ionic liquids and clay . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-methyl-4aH-quinolin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolin-2-one derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

8-methyl-4aH-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methyl-4aH-quinolin-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methyl group at the 8th position in 8-methyl-4aH-quinolin-2-one enhances its lipophilicity and may improve its ability to penetrate biological membranes. This structural modification can lead to differences in its biological activity and pharmacokinetic properties compared to other quinoline derivatives .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

8-methyl-4aH-quinolin-2-one

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-9(12)11-10(7)8/h2-6,8H,1H3

InChI Key

OGXATHLJIMFUOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2C1=NC(=O)C=C2

Origin of Product

United States

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